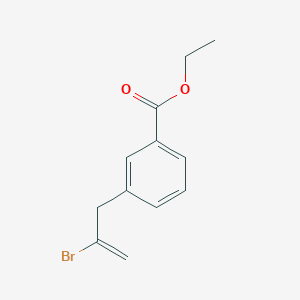

6-Bromo-6-heptenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

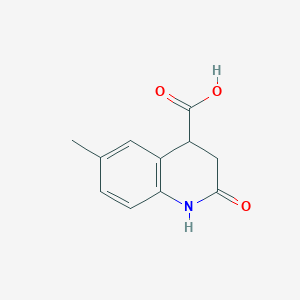

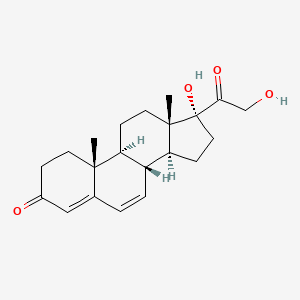

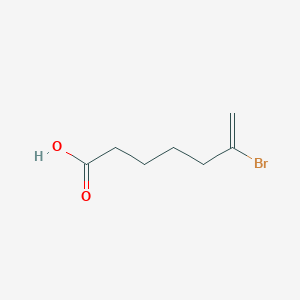

6-Bromo-6-heptenoic acid is a chemical compound with the CAS Number: 732248-47-4 . It has a molecular weight of 207.07 and its IUPAC name is 6-bromo-6-heptenoic acid .

Synthesis Analysis

A convenient method for the synthesis of 6-heptenoic acid involves the pyrolysis of ω-heptano lactone (II). The lactone is prepared by Baeyer-Villiger oxidation of cycloheptanone (I) .Molecular Structure Analysis

The molecular formula of 6-Bromo-6-heptenoic acid is C7H11BrO2 . The InChI code is 1S/C7H11BrO2/c1-6(8)4-2-3-5-7(9)10/h1-5H2, (H,9,10) .Physical And Chemical Properties Analysis

6-Bromo-6-heptenoic acid has a molecular weight of 207.06 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 5 .Aplicaciones Científicas De Investigación

Applications in Solid-phase Synthesis

6-Bromo-6-heptenoic acid has demonstrated utility in the field of solid-phase synthesis, particularly as a handle in the synthesis of glycopeptides. For instance, t-Butyl 6-bromo-(E)-4-hexenoate, a related compound, was employed for the solid-phase synthesis of glycopeptides, modeling the glycosyl Ser-Gly repeating sequence of proteoglycans. This approach involved conjugation with Fmoc amino acids to form allyl esters, which were then attached to Sieber amide resin via acidic cleavage, followed by activation of the carboxylic acids. This method showcases the compound's role in facilitating the synthesis of biologically significant glycopeptides (Nakahara et al., 2000).

Applications in Organic Synthesis

In organic synthesis, 6-Bromo-2-hexenoates and 7-bromo-2-heptenoate have been employed in K2CO3-mediated reactions with active methylene compounds. This process results in the formation of highly substituted cyclopentane and cyclohexane derivatives. The method involves a sequence of SN2-conjugate addition reactions, representing formal [4 + 1]- and [5 + 1]-annulations, and is noted for its diastereoselective manner. This utilization exemplifies the compound's role in constructing complex carbocyclic structures with potential applications in various synthetic pathways (Tong et al., 2012).

Applications in Medicinal Chemistry and Biochemistry

Although the request was to exclude information related to drug use, dosage, and side effects, it's important to note that derivatives and related compounds of 6-Bromo-6-heptenoic acid have been involved in studies exploring medicinal properties. For example, brominated tryptophan derivatives from Thorectandra and Smenospongia sponges have shown inhibitory effects on the growth of Staphylococcus epidermidis, indicating potential antimicrobial applications. Similarly, compounds from the Jamaican sponge Smenospongia aurea exhibited antimalarial, antimycobacterial, and serotonin receptor binding activities. These studies highlight the broader biochemical and medicinal relevance of brominated compounds related to 6-Bromo-6-heptenoic acid (Segraves & Crews, 2005), (Hu et al., 2002).

Propiedades

IUPAC Name |

6-bromohept-6-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO2/c1-6(8)4-2-3-5-7(9)10/h1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTYGQNLNJBTATD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641252 |

Source

|

| Record name | 6-Bromohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-6-heptenoic acid | |

CAS RN |

732248-47-4 |

Source

|

| Record name | 6-Bromohept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.